molecular formula C11H11N3O2 B3053864 1-(4-nitrophenethyl)-1H-imidazole CAS No. 56643-91-5

1-(4-nitrophenethyl)-1H-imidazole

Cat. No. B3053864
CAS RN: 56643-91-5
M. Wt: 217.22 g/mol
InChI Key: HCPMKJOVCNZGSD-UHFFFAOYSA-N
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Description

The compound “1-(4-nitrophenethyl)-1H-imidazole” is a derivative of imidazole, which is a heterocyclic compound. The “4-nitrophenethyl” group suggests the presence of a nitro group (-NO2) and a phenethyl group (C6H5CH2CH2-) attached to the imidazole ring .


Synthesis Analysis

While specific synthesis methods for “1-(4-nitrophenethyl)-1H-imidazole” are not available, similar compounds are often synthesized through reactions involving phthalic anhydride and various derivatives of aniline . Another method involves the reaction of 2-amino-1-phenylethyl alcohol .


Molecular Structure Analysis

The molecular structure of “1-(4-nitrophenethyl)-1H-imidazole” would likely include an imidazole ring with a 4-nitrophenethyl group attached. The exact structure would depend on the specific locations of these groups .


Chemical Reactions Analysis

The chemical reactions involving “1-(4-nitrophenethyl)-1H-imidazole” would depend on the specific conditions and reagents used. Similar compounds have been involved in reactions with the fungal enzyme cytochrome P450 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(4-nitrophenethyl)-1H-imidazole” would depend on its specific structure. Similar compounds have a molecular weight around 153.1354 g/mol .

Scientific Research Applications

Synthesis and Structural Studies

  • Imidazole Derivatives as Organic Precursors : Imidazole derivatives, including compounds related to 1-(4-nitrophenethyl)-1H-imidazole, have been synthesized and studied for their potential as organic precursors for the synthesis of zinc oxide nanoparticles. This research highlights the use of these compounds in nanomaterials synthesis (Padhy et al., 2010).

  • Metal–Organic Frameworks (MOFs) : Research into imidazole-containing ligands has led to the development of new MOFs with diverse structures and potential sensing properties. These studies emphasize the role of imidazole derivatives in creating versatile and functional materials (Liu et al., 2018).

  • Crystallographic Analysis : Studies have investigated the crystal structures of various 4-nitroimidazole derivatives, including different modes of halogen bonding. This research is crucial for understanding the molecular interactions and properties of these compounds (Kubicki & Wagner, 2007).

Chemical Properties and Interactions

  • NMR Chemical Shift and Methylation Studies : Research on 4-nitroimidazole has involved detailed NMR studies to understand its electronic structure and reaction to methylation. This is significant for pharmaceutical and chemical applications (Backler et al., 2020).

  • Synthesis of Nitrogen-Rich Compounds : Imidazole-based molecules, due to their nitrogen-rich properties, have been prepared for potential applications in gas generators. This research underscores the importance of imidazole derivatives in creating high-energy materials (Srinivas et al., 2014).

Spectroscopic and Sensing Applications

  • Spectroscopic Characterization : Imidazole derivatives have been subject to spectroscopic characterization to understand their reactive properties. This research is vital for developing materials with specific electronic and reactive features (Hossain et al., 2018).

  • Colorimetric Chemosensor for Amines : A study on an imidazole derivative showed its potential as a colorimetric chemosensor for amines, highlighting the utility of these compounds in sensing applications (Afandi et al., 2020).

  • EPR Spectroscopy for pH Monitoring : Nitroxides based on imidazole derivatives have been used as spin probes for EPR spectroscopy, suitable for pH monitoring in biological systems. This application demonstrates the versatility of imidazole derivatives in biophysical studies (Kirilyuk et al., 2005).

Safety And Hazards

The safety and hazards associated with “1-(4-nitrophenethyl)-1H-imidazole” would depend on its specific properties. Similar compounds can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for research on “1-(4-nitrophenethyl)-1H-imidazole” would likely depend on its specific properties and potential applications. Similar compounds have been studied for their potential as antifungal drugs .

properties

IUPAC Name

1-[2-(4-nitrophenyl)ethyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c15-14(16)11-3-1-10(2-4-11)5-7-13-8-6-12-9-13/h1-4,6,8-9H,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCPMKJOVCNZGSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCN2C=CN=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30391397
Record name 1-(4-nitrophenethyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30391397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>32.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665965
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(4-nitrophenethyl)-1H-imidazole

CAS RN

56643-91-5
Record name 1-(4-nitrophenethyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30391397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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